basic chemical structure and properties of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
basic chemical structure and properties of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic chemical structure and properties of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride. As a derivative of the phenothiazine core, this compound holds potential for investigation within various drug discovery and development programs. This document delineates its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its expected pharmacological profile based on the well-established activities of the phenothiazine class. Furthermore, a general analytical methodology for its characterization is proposed. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel phenothiazine-based therapeutic agents.
Chemical Structure and Physicochemical Properties
3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a heterocyclic compound featuring a tricyclic phenothiazine nucleus connected to a propan-1-amine side chain at the nitrogen atom of the central thiazine ring. The compound is supplied as a hydrochloride salt, which typically enhances its solubility in aqueous media.
Chemical Structure:
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IUPAC Name: 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
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Synonyms: 3-phenothiazin-10-yl-propylamine, monohydrochloride[1][2]
Physicochemical Data Summary:
| Property | Value | Source |
| Physical Form | Powder | [3][4] |
| Melting Point | 226-228 °C | [3][4] |
| Solubility | Freely soluble in water and soluble in alcohol. | [5] |
| Storage Temperature | Room Temperature | [3][4] |
Synthesis and Manufacturing
The synthesis of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride can be logically approached through a multi-step process involving the preparation of a protected aminoalkyl halide, followed by N-alkylation of the phenothiazine core, and subsequent deprotection and salt formation. The following protocol is a representative, field-proven method for this class of compounds.
Synthetic Workflow
Caption: Synthetic workflow for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-bromopropyl)phthalimide
This step utilizes a nucleophilic substitution reaction where the phthalimide anion displaces a bromide from 1,3-dibromopropane.
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To a stirred suspension of potassium phthalimide (18.52 g, 0.1 mol) in 100 mL of dimethylformamide (DMF), add 1,3-dibromopropane (40.4 g, 0.2 mol).[6]
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Heat the reaction mixture to 120°C and maintain for 4-6 hours.[3][6]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into 1 L of cold water with stirring.
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Collect the precipitated solid by vacuum filtration and wash with water.
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Recrystallize the crude product from ethanol to yield pure N-(3-bromopropyl)phthalimide.[6]
Step 2: Synthesis of 10-(3-Phthalimidopropyl)-10H-phenothiazine
This is an N-alkylation reaction where the phenothiazine anion, generated by a strong base, reacts with the previously synthesized N-(3-bromopropyl)phthalimide.
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To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add phenothiazine (19.9 g, 0.1 mol) portion-wise.
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Stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 1-2 hours).
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Add a solution of N-(3-bromopropyl)phthalimide (26.8 g, 0.1 mol) in 50 mL of anhydrous THF dropwise to the reaction mixture.
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Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
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After completion, cool the reaction to room temperature and carefully quench the excess NaH by the slow addition of ethanol.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 10-(3-phthalimidopropyl)-10H-phenothiazine, which can be purified by column chromatography.
Step 3: Synthesis of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
This final step involves the deprotection of the phthalimide group using hydrazine, followed by the formation of the hydrochloride salt.
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Dissolve the crude 10-(3-phthalimidopropyl)-10H-phenothiazine (0.1 mol) in 200 mL of ethanol.
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Add hydrazine hydrate (10 mL, 0.2 mol) to the solution and reflux for 4-6 hours.[1][7][8][9][10] A white precipitate of phthalhydrazide will form.
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Cool the reaction mixture and filter to remove the precipitate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in diethyl ether and wash with water to remove any remaining hydrazine.
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Dry the ethereal solution over anhydrous potassium carbonate and filter.
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To the filtrate, add a solution of hydrochloric acid in isopropanol dropwise with stirring until precipitation is complete.
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Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride.
Pharmacological Profile and Mechanism of Action
While specific pharmacological data for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is not extensively published, its activity can be inferred from its structural class. Phenothiazine derivatives are well-established as pharmacologically active compounds, primarily targeting the central nervous system.
The primary mechanism of action for many phenothiazines involves the antagonism of dopamine D2 receptors.[11] This blockade in the mesolimbic pathway is believed to be responsible for their antipsychotic effects. Additionally, many phenothiazines exhibit antagonist activity at other receptors, including histamine H1, muscarinic, and alpha-adrenergic receptors, which contribute to their diverse therapeutic applications and side-effect profiles.
Expected Primary Pharmacological Activity
Given its structure, 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is predicted to be an antagonist of the dopamine D2 receptor. The propyl-amine side chain is a common feature in many antipsychotic phenothiazines.
Potential Secondary Pharmacological Activities
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Antihistaminic Effects: The phenothiazine nucleus is also a core scaffold for many first-generation antihistamines. Therefore, this compound is likely to possess antagonist activity at the histamine H1 receptor.
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Anticholinergic and Adrenergic Blocking Effects: Activity at muscarinic and alpha-adrenergic receptors is also a common characteristic of this class of compounds.
Postulated Mechanism of Action at the Dopamine D2 Receptor
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- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride | 109262-13-7 [sigmaaldrich.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. Synthesis routes of N-(3-Bromopropyl)phthalimide [benchchem.com]
- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
